The Core of Avermectin B1b Production: An In-depth Technical Guide to the Biosynthesis Pathway in Streptomyces avermitilis
The Core of Avermectin B1b Production: An In-depth Technical Guide to the Biosynthesis Pathway in Streptomyces avermitilis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emamectin B1b biosynthesis pathway in Streptomyces avermitilis. Emamectin, a semi-synthetic derivative of the avermectin family, is a potent insecticide, and understanding its biosynthesis is crucial for strain improvement and the development of novel derivatives. This document details the genetic and enzymatic basis of avermectin B1b production, presents quantitative data on its synthesis, outlines key experimental protocols for its study, and visualizes the intricate molecular pathways involved.
The Avermectin B1b Biosynthetic Pathway: A Multi-Enzymatic Assembly Line
The biosynthesis of avermectin B1b is a complex process orchestrated by a large gene cluster spanning approximately 82 kb in the Streptomyces avermitilis genome.[1] The pathway can be broadly divided into three major stages: polyketide synthesis, aglycone modification, and glycosylation.
Polyketide Synthesis: The Aglycone Backbone Formation
The core of the avermectin molecule is a 16-membered macrocyclic lactone, the aglycone, which is synthesized by a type I polyketide synthase (PKS) complex.[2] This PKS is a massive multi-enzyme system composed of four large, multifunctional proteins (AVES 1, AVES 2, AVES 3, and AVES 4) organized into 12 modules.[2][3] Each module is responsible for one cycle of chain elongation and contains several enzymatic domains, including a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Optional domains such as a ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) are present in specific modules to modify the growing polyketide chain.[4][5]
The biosynthesis of the "b" series of avermectins, including B1b, is initiated with the starter unit isobutyryl-CoA, derived from the amino acid valine.[6] The PKS then catalyzes the sequential addition of seven acetate-derived malonyl-CoA extender units and five propionate-derived methylmalonyl-CoA extender units.[2][4] The specific order and modification of these units are dictated by the modular organization of the PKS. The final polyketide chain is released from the PKS through the action of a thioesterase (TE) domain, which catalyzes an intramolecular esterification to form the macrocyclic lactone ring.
Post-PKS Modifications: Tailoring the Aglycone
Following the release from the PKS, the avermectin aglycone undergoes a series of modifications to yield the final B1b aglycone. These modifications are catalyzed by a set of tailoring enzymes encoded within the ave gene cluster. Key modifications include:
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Furan Ring Formation: A cytochrome P450 monooxygenase, AveE, catalyzes the formation of a furan ring between C6 and C8a.[7]
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Keto Reduction: The C5 keto group is reduced by a ketoreductase, AveF.[3]
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Dehydration: The AveC protein is involved in the dehydration at the C22-C23 position, which is characteristic of the "1" series of avermectins.
Glycosylation: The Final Touch
The final step in avermectin B1b biosynthesis is the glycosylation of the aglycone at the C13 position with a disaccharide of L-oleandrose. The genes responsible for the synthesis of the dTDP-L-oleandrose precursor (aveBI-BVIII) and the glycosyltransferases that attach the sugar moieties are also located within the ave gene cluster.[7][8] This glycosylation step is crucial for the biological activity of the avermectins.
Quantitative Data on Avermectin B1b Production
The production of avermectin B1b is influenced by various factors, including the genetic background of the S. avermitilis strain and the fermentation conditions. The following tables summarize key quantitative data related to avermectin B1b production.
| Parameter | Value | Strain | Carbon Source | Reference |
| Maximum Production | 420.02 mg/L | S. avermitilis 41445 UV 45(m)3 | Potato Starch | [9][10] |
| Maximum Cell Biomass | 31.74 g/L | S. avermitilis 41445 UV 45(m)3 | Potato Starch | [9][10] |
| Maximum Specific Growth Rate (µmax) | 1.29 h⁻¹ | S. avermitilis 41445 UV 45(m)3 | Potato Starch | [9] |
| Growth Associated Production Coefficient (α) | 0.0 mg/g | S. avermitilis 41445 UV 45(m)3 | Potato Starch | [9][10] |
| Non-Growth Associated Production Coefficient (β) | 3.5 mg/g·h | S. avermitilis 41445 UV 45(m)3 | Potato Starch | [9][10] |
| Production in Shake Flask | 17.7798 mg/L | S. avermitilis 41445 | Soluble Corn Starch | [11] |
| Production in Mutant Strain (UV irradiated) | 254.14 mg/L | S. avermitilis 41445 UV 45(3) | Not Specified | |
| Production in Mutant Strain (EMS treated) | 202.63 mg/L | S. avermitilis 41445 | Not Specified | |
| Production in Mutant Strain (EB treated) | 199.30 mg/L | S. avermitilis 41445 | Not Specified |
| Fermentation Parameter | Optimal Value | Strain | Reference |
| pH | 7.5 | S. avermitilis 41445 UV 45(m)3 | [9][10] |
| Agitation Speed | 250 rpm | S. avermitilis 41445 UV 45(m)3 | [9][10] |
| Inoculum Size | 10% (v/v) | S. avermitilis 41445 | [11] |
| Incubation Temperature | 31°C | S. avermitilis 41445 | [11] |
| Fermentation Time | 10 days | S. avermitilis 41445 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the avermectin B1b biosynthesis pathway.
Gene Knockout in Streptomyces avermitilis via Homologous Recombination
This protocol describes the generation of a targeted gene deletion mutant.
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Construction of the Gene Replacement Vector:
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Amplify the upstream and downstream flanking regions (typically 1-2 kb each) of the target gene from S. avermitilis genomic DNA using high-fidelity PCR.
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Clone the amplified flanking regions into a suitable E. coli - Streptomyces shuttle vector that cannot replicate in Streptomyces (e.g., pKC1139). The two fragments should be ligated on either side of a selectable marker cassette (e.g., an apramycin resistance gene).
-
Verify the final construct by restriction digestion and DNA sequencing.
-
-
Conjugal Transfer from E. coli to S. avermitilis :
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Introduce the gene replacement vector into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor strain and the S. avermitilis recipient strain to mid-log phase.
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Mix the donor and recipient cultures and plate the mixture onto a suitable medium (e.g., MS agar) for conjugation. Incubate at 30°C for 16-20 hours.
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Overlay the plates with a selective agent (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).
-
-
Selection of Double-Crossover Mutants:
-
Single-crossover events (integration of the entire plasmid) will result in resistance to the selectable marker on the vector.
-
To select for double-crossover events (gene replacement), screen the single-crossover mutants for loss of the vector-borne resistance marker (if any) and sensitivity to a counter-selectable marker if one is used.
-
Alternatively, screen a large number of exconjugants by PCR using primers that flank the target gene to identify the smaller product indicative of a deletion.
-
-
Verification of the Mutant:
-
Confirm the gene deletion by PCR analysis using primers internal and external to the deleted region.
-
Further verify the deletion by Southern blot analysis of genomic DNA from the wild-type and mutant strains.
-
Quantitative Real-Time RT-PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the transcript levels of genes involved in avermectin biosynthesis.
-
RNA Isolation:
-
Harvest S. avermitilis mycelia from a liquid culture at the desired time point.
-
Immediately freeze the mycelia in liquid nitrogen to preserve RNA integrity.
-
Disrupt the cells by grinding the frozen mycelia to a fine powder.
-
Extract total RNA using a suitable method, such as the TRIzol method or a commercial RNA isolation kit, followed by DNase I treatment to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Quantify the extracted RNA and assess its integrity using gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamer or gene-specific primers.
-
-
Real-Time PCR:
-
Design and validate primers for the target genes and a reference housekeeping gene (e.g., hrdB) for normalization.
-
Prepare the real-time PCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Perform the PCR in a real-time PCR thermal cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).
-
Include no-template controls and no-reverse-transcriptase controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to study the binding of regulatory proteins to the promoter regions of target genes.
-
Preparation of the DNA Probe:
-
Synthesize complementary oligonucleotides corresponding to the putative protein binding site in the promoter region of the target gene.
-
Anneal the oligonucleotides to form a double-stranded DNA probe.
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Purify the labeled probe to remove unincorporated nucleotides.
-
-
Protein Extraction or Purification:
-
Prepare a crude cell-free extract from S. avermitilis or heterologously express and purify the regulatory protein of interest.
-
-
Binding Reaction:
-
Incubate the labeled DNA probe with the protein extract or purified protein in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
For competition assays, include an excess of unlabeled specific or non-specific competitor DNA in the reaction.
-
For supershift assays, add an antibody specific to the protein of interest to the binding reaction.
-
-
Electrophoresis and Detection:
-
Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis (PAGE).
-
Transfer the gel to a membrane (for non-radioactive detection) or dry the gel (for radioactive detection).
-
Detect the labeled probe by autoradiography or by using a suitable detection system for the non-radioactive label. A "shifted" band indicates the formation of a protein-DNA complex.
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Visualizing the Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the core biosynthetic pathway for avermectin B1b and the regulatory network that controls its production.
Caption: The biosynthetic pathway of avermectin B1b in Streptomyces avermitilis.
Caption: A simplified regulatory network controlling avermectin biosynthesis.
Conclusion
The biosynthesis of emamectin B1b is a testament to the complex and highly regulated metabolic capabilities of Streptomyces avermitilis. A thorough understanding of this pathway, from the precursor supply to the final enzymatic modifications and the intricate regulatory networks, is paramount for the rational design of strain improvement strategies. The data and protocols presented in this guide offer a solid foundation for researchers aiming to enhance the production of this valuable insecticide and to explore the potential for generating novel, bioactive avermectin analogues through metabolic engineering and synthetic biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Avermectin: biochemical and molecular basis of its biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous expression, purification, reconstitution and kinetic analysis of an extended type II polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pnas.org [pnas.org]
- 6. Organization of the biosynthetic gene cluster for the polyketide anthelmintic macrolide avermectin in Streptomyces avermitilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Kinetics of Avermectin B1b Production by Streptomyces avermitilis 41445 UV 45(m)3 in Shake Flask Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction of ivermectin producer by domain swaps of avermectin polyketide synthase in Streptomyces avermitilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Production and Screening of High Yield Avermectin B1b Mutant of Streptomyces avermitilis 41445 Through Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
